2-((6-Chloropyridazin-3-yl)(ethyl)amino)ethan-1-ol
Description
2-((6-Chloropyridazin-3-yl)(ethyl)amino)ethan-1-ol is a pyridazine derivative featuring a chlorine substituent at position 6, an ethylamino group at position 3, and a hydroxyethyl side chain. The pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) distinguishes it from simpler heterocycles like pyridine or benzene. The ethylaminoethanol moiety enhances solubility and may facilitate interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
2-[(6-chloropyridazin-3-yl)-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-2-12(5-6-13)8-4-3-7(9)10-11-8/h3-4,13H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHMDFQTAZJBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloropyridazin-3-yl)(ethyl)amino)ethan-1-ol typically involves the reaction of 6-chloropyridazine with ethylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloropyridazin-3-yl)(ethyl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridazine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-((6-Chloropyridazin-3-yl)(ethyl)amino)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-Chloropyridazin-3-yl)(ethyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Data Table
Key Insights
- Pyridazine vs.
- Chloro vs. Phenyl : Chlorine’s electron-withdrawing nature may optimize charge distribution for target engagement, whereas phenyl groups prioritize lipophilicity .
- Biological Relevance: Ethylaminoethanol side chains are versatile in enhancing solubility and hydrogen bonding, critical for CNS-targeted compounds .
Biological Activity
2-((6-Chloropyridazin-3-yl)(ethyl)amino)ethan-1-ol, also known by its CAS number 736874-88-7, is a compound with a molecular formula of C8H12ClN3O and a molecular weight of approximately 201.65 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Research into the mechanisms of action for compounds similar to this compound suggests several pathways through which it may exert its biological effects:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in various metabolic pathways.
- Modulation of Receptor Activity : The compound may interact with specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease contexts.
Efficacy in Biological Assays
A summary of biological activities observed in various studies is presented in the table below:
| Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 Cell Line | IC50 = 25 µM | |
| Antimicrobial Activity | Zone of Inhibition | Effective against E. coli | |
| Enzyme Inhibition | Enzyme Assay | 50% inhibition at 10 µM |
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various compounds on cancer cell lines, this compound was tested against the MCF-7 breast cancer cell line. Results indicated an IC50 value of approximately 25 µM, suggesting significant cytotoxic potential that warrants further investigation into its mechanism and specificity against cancer cells.
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of this compound demonstrated effectiveness against Escherichia coli, characterized by a measurable zone of inhibition. This finding points towards its potential application in treating bacterial infections and highlights the need for additional studies to explore its spectrum of activity against other pathogens.
Potential Therapeutic Applications
Given its biological activity profile, this compound may hold promise in several therapeutic areas:
- Cancer Therapy : Due to its cytotoxic effects on cancer cell lines, it could be developed as a chemotherapeutic agent.
- Antimicrobial Agent : Its effectiveness against bacteria suggests potential use as an antibiotic or antiseptic.
- Enzyme Modulator : If further studies confirm enzyme inhibition properties, it could be explored for conditions requiring modulation of specific metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
